Enantiomeric Purity and Specific Rotation: Defining the Chiral Identity of (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
The (R)-enantiomer hydrochloride (CAS 1192350-47-2) is supplied at a certified purity of 97% . While specific rotation data for this exact salt is not published, the free base (R)-2-amino-2-(naphthalen-1-yl)acetic acid (CAS 100896-07-9) serves as a baseline. The (R)-free base exhibits a specific rotation of [α]D²⁵ = +X° (c=1, solvent), whereas the (S)-free base (CAS 111820-05-4) rotates light in the opposite direction, [α]D²⁵ = -X° . This chiroptical distinction ensures the hydrochloride salt, upon neutralization, yields the (R)-free base with defined stereochemistry.
| Evidence Dimension | Stereochemical configuration and purity |
|---|---|
| Target Compound Data | Purity: 97% (HPLC/GC); Specific rotation: +X° for corresponding free base |
| Comparator Or Baseline | (S)-free base (CAS 111820-05-4): Purity: 98%; Specific rotation: -X° |
| Quantified Difference | Opposite sign of specific rotation; 1% difference in supplier-certified purity between enantiomer batches |
| Conditions | Purity assessed via HPLC/GC by vendor; specific rotation measured at 25°C, 589 nm, c=1 in appropriate solvent |
Why This Matters
Procurement of the correct enantiomer with high chiral purity is non-negotiable for asymmetric synthesis; even 1% enantiomeric impurity can lead to significant yield loss in diastereomeric resolutions and altered biological activity.
